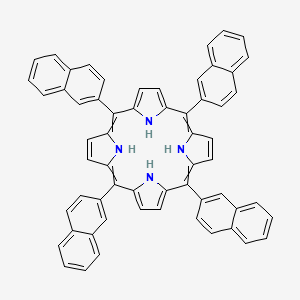
5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological systems, such as in hemoglobin and chlorophyll
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin typically involves the condensation of pyrrole with aldehydes in the presence of an acid catalyst. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Catalyst: Trifluoroacetic acid or boron trifluoride etherate
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of a bilane intermediate, which cyclizes to form the porphyrin macrocycle. The naphthalene groups are introduced through the use of naphthaldehyde as the aldehyde component in the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:
Scaling up: the reaction in larger reactors
Optimizing reaction conditions: to maximize yield and purity
Purification: through techniques such as column chromatography or recrystallization
化学反应分析
Types of Reactions
5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin can undergo various chemical reactions, including:
Oxidation: The porphyrin core can be oxidized to form porphyrin dications.
Reduction: The compound can be reduced to form metalloporphyrins when coordinated with metal ions.
Substitution: The naphthalene groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as iodine or ferric chloride in acetic acid.
Reduction: Metal salts like zinc acetate or cobalt chloride in the presence of a reducing agent.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Porphyrin dications
Reduction: Metalloporphyrins
Substitution: Brominated or nitrated derivatives of the naphthalene groups
科学研究应用
5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex porphyrin derivatives.
Biology: Studied for its potential as a photosensitizer in photodynamic therapy.
Medicine: Investigated for its role in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the development of sensors and catalysts for various chemical reactions.
作用机制
The mechanism of action of 5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin involves its ability to interact with light and generate reactive oxygen species. This property makes it useful as a photosensitizer in photodynamic therapy. The compound can also coordinate with metal ions, forming metalloporphyrins that can act as catalysts in various chemical reactions.
相似化合物的比较
Similar Compounds
5,10,15,20-Tetraphenylporphyrin: Similar structure but with phenyl groups instead of naphthalene groups.
5,10,15,20-Tetra(4-pyridyl)porphyrin: Contains pyridyl groups, used in the synthesis of ionic liquids.
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Contains carboxyl groups, used in the development of biosensors.
Uniqueness
5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin is unique due to the presence of naphthalene groups, which can enhance its photophysical properties and make it more suitable for applications in photodynamic therapy and as a photosensitizer.
属性
分子式 |
C60H40N4 |
|---|---|
分子量 |
817.0 g/mol |
IUPAC 名称 |
5,10,15,20-tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin |
InChI |
InChI=1S/C60H40N4/c1-5-13-41-33-45(21-17-37(41)9-1)57-49-25-27-51(61-49)58(46-22-18-38-10-2-6-14-42(38)34-46)53-29-31-55(63-53)60(48-24-20-40-12-4-8-16-44(40)36-48)56-32-30-54(64-56)59(52-28-26-50(57)62-52)47-23-19-39-11-3-7-15-43(39)35-47/h1-36,61-64H |
InChI 键 |
IHKSTRJFXIZHQT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC(=C(C7=CC=C3N7)C8=CC9=CC=CC=C9C=C8)N6)C1=CC2=CC=CC=C2C=C1)C1=CC2=CC=CC=C2C=C1)N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


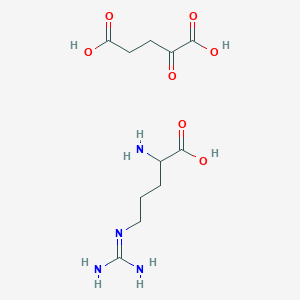
![4,6-Dichloro-1-(2,4-difluorophenyl)pyrazolo[3,4-D]pyrimidine](/img/structure/B12447343.png)
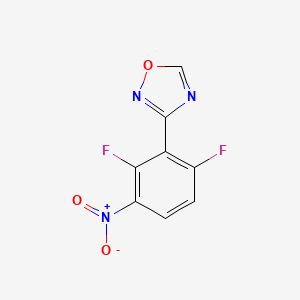

![3,5-Bis{[(2-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12447367.png)
![(5Z)-5-{[1-(4-nitrophenyl)pyrrol-2-yl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B12447368.png)
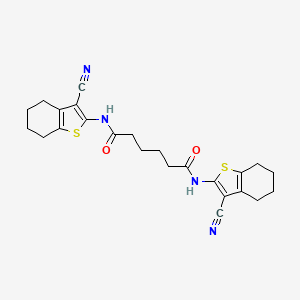

![N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12447381.png)
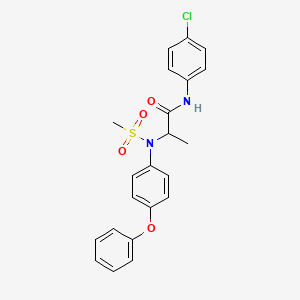

![2-{[(4-Tert-butylphenyl)carbonyl]amino}-5-methylbenzoic acid](/img/structure/B12447398.png)
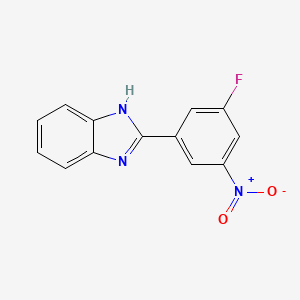
![N-tert-butyl-2-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B12447413.png)
